molecular formula C9H7N3O2 B129419 8-Nitroisoquinolin-5-amine CAS No. 156901-58-5

8-Nitroisoquinolin-5-amine

Cat. No. B129419
CAS RN: 156901-58-5
M. Wt: 189.17 g/mol
InChI Key: QKGFZLNYZKMJBQ-UHFFFAOYSA-N
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Description

The compound 8-Nitroisoquinolin-5-amine is a derivative of nitroisoquinoline, which is a class of compounds known for their potential biological activities. The research on this compound and its derivatives spans various applications, including regioselective amination reactions, synthesis of antitumor agents, antibacterial properties, and interactions with other aromatic compounds .

Synthesis Analysis

The synthesis of 8-Nitroisoquinolin-5-amine derivatives can be achieved through different pathways. One method involves the amination of 3-nitropyridines by liquid ammonia and potassium permanganate, yielding 6- and 7-amino compounds from 5- and 8-nitroisoquinoline, respectively . Another approach is the S(N)Ar reaction of 5-chloro-4-hydroxy-8-nitroquinazoline with various nucleophiles to produce a series of novel 5-substituted-4-hydroxy-8-nitroquinazolines, which may act as EGFR signaling-targeted inhibitors . Additionally, the preparation of new 8-nitrofluoroquinolone derivatives involves the introduction of substituted primary amine appendages at the C-7 position of a synthon, facilitated by the 8-nitro group .

Molecular Structure Analysis

The molecular structure of 8-Nitroisoquinolin-5-amine derivatives is characterized by the presence of nitro and amino groups on the isoquinoline ring. These functional groups play a crucial role in the compound's reactivity and interaction with other molecules. The crystal structures of proton-transfer compounds of 8-aminoquinoline with nitro-substituted aromatic carboxylic acids have been studied, revealing protonation of the quinoline nitrogen and primary hydrogen-bonding interactions .

Chemical Reactions Analysis

The chemical reactivity of 8-Nitroisoquinolin-5-amine derivatives is influenced by the nitro group, which can facilitate nucleophilic aromatic substitution reactions. For instance, the 8-nitro group of fluoroquinolone synthons aids in the addition of weak nucleophiles at the C-7 position . Moreover, the amination of 5-nitrosoquinolin-8-ol with primary aliphatic amines leads to the synthesis of N-substituted 5-nitrosoquinolin-8-amines, which can be further reduced to N8-alkylquinoline-5,8-diamines .

Physical and Chemical Properties Analysis

The physical and chemical properties of 8-Nitroisoquinolin-5-amine derivatives are determined by their molecular structure. The presence of nitro and amino groups contributes to their potential biological activity, such as antitumor and antibacterial effects. The nitro group also enhances the reactivity of these compounds in nucleophilic substitution reactions, which is crucial for the synthesis of various derivatives with potential pharmacological applications .

Scientific Research Applications

Novel Synthesis and Chemical Transformations

Amides and ureas based on both 5-nitroisoquinoline and 5-nitrosoisoquinoline were synthesized through direct nucleophilic substitution, marking a significant advancement in the field of organic synthesis. This method offers a new pathway to access nitro- and nitroso-derivatives, expanding the chemical toolbox available for modifying isoquinoline structures for various applications (Avakyan et al., 2022).

Additionally, the development of novel polyfunctional pyrrolo[2,1-a]isoquinolines through 1,3-dipolar cycloaddition reactions of N-alkylation products of 8-nitroisoquinolines represents a significant stride in the synthesis of complex heterocyclic structures. This process highlights the versatility of 8-nitroisoquinolin-5-amine derivatives in constructing densely substituted and biologically relevant frameworks (Bastrakov & Starosotnikov, 2019).

Antibacterial Properties

The exploration of 8-nitrofluoroquinolone derivatives, derived from the 8-nitroisoquinolin-5-amine scaffold, demonstrated significant antibacterial activity. This research underscores the potential of these derivatives as novel antibacterial agents, particularly against gram-positive strains, offering a new avenue for the development of antimicrobial therapies (Al-Hiari et al., 2007).

Safety and Hazards

The safety data sheet for 8-Nitroisoquinolin-5-amine indicates that it may cause respiratory irritation . Precautions for safe handling include handling in a well-ventilated place, wearing suitable protective clothing, avoiding contact with skin and eyes, avoiding formation of dust and aerosols, using non-sparking tools, and preventing fire caused by electrostatic discharge steam .

Future Directions

Further functionalization of isoquinoline seems to be a very promising direction . Modern requirements for the synthesis of derivatives of aromatic and heteroaromatic compounds imply their direct C–H functionalization . In the case of π-deficient azines and nitroarenes, oxidative nucleophilic hydrogen substitution (SNH) reactions satisfy these requirements .

properties

IUPAC Name

8-nitroisoquinolin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c10-8-1-2-9(12(13)14)7-5-11-4-3-6(7)8/h1-5H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKGFZLNYZKMJBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=NC=CC2=C1N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10429081
Record name 8-nitroisoquinolin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10429081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Nitroisoquinolin-5-amine

CAS RN

156901-58-5
Record name 8-nitroisoquinolin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10429081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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